molecular formula C15H16O2 B1265805 Benzophenone dimethyl ketal CAS No. 2235-01-0

Benzophenone dimethyl ketal

Cat. No. B1265805
CAS RN: 2235-01-0
M. Wt: 228.29 g/mol
InChI Key: NYRVXYOKUZSUDA-UHFFFAOYSA-N
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Description

Benzophenone dimethyl ketal, also known as BMK or Dimethoxydiphenylmethane, is an organic compound that belongs to the family of ketones. It has the molecular formula C15H16O2 .


Synthesis Analysis

The formation of ketyl radicals, such as Benzophenone dimethyl ketal, is generally catalyzed by a strong acid . The classical approach for the formation of ketyl radicals involves the single electron transfer (SET) reduction of the C=O bond of aldehydes and ketones .


Molecular Structure Analysis

The molecular structure of Benzophenone dimethyl ketal is represented by the formula C15H16O2 . The IUPAC Standard InChI is InChI=1S/C15H16O2/c1-16-15(17-2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 .


Physical And Chemical Properties Analysis

Benzophenone dimethyl ketal has a molecular weight of 228.29 g/mol .

Scientific Research Applications

Photoinitiators in Polymerization

Benzophenone Dimethylketal is widely used as a photoinitiator in the polymerization process . It is particularly effective under UV light, initiating the polymerization of various monomers to form polymers. This application is crucial in the manufacturing of coatings, adhesives, and 3D printing materials.

Pharmaceuticals

In the pharmaceutical industry, Benzophenone Dimethylketal serves as an intermediate in the synthesis of various drugs . Its chemical structure is integral in forming compounds that have potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties.

Material Science

The compound’s ability to absorb UV radiation makes it valuable in material science, particularly in the stabilization of plastics and other materials against UV degradation . This extends the life of materials that are exposed to sunlight or other sources of UV radiation.

Organic Synthesis

Benzophenone Dimethylketal is used in organic synthesis as a building block for creating complex organic compounds . Its reactivity allows chemists to construct a wide range of molecules, which can be used for further research and development in organic chemistry.

Environmental Studies

In environmental studies, Benzophenone Dimethylketal is monitored due to its presence in various environmental matrices . Research is conducted to understand its fate, behavior, and potential impact on ecosystems, including its role as an emerging contaminant.

Cosmetics

The compound finds applications in the cosmetics industry, particularly in products like sunscreens and lotions, where it helps in protecting the skin from harmful UV rays . It is also used to prevent the degradation of cosmetics, thereby maintaining their efficacy and shelf-life.

Food Industry

While not directly used in food, Benzophenone Dimethylketal-related compounds are studied for their migration from food packaging materials into food, which is a concern for food safety and human health .

Agriculture

Research into Benzophenone Dimethylketal includes its potential effects on agriculture, particularly concerning its presence in soil and water and its impact on crop safety and environmental health .

Mechanism of Action

C15H16O2C_{15}H_{16}O_{2}C15​H16​O2​

. This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Benzophenone, a related compound, has been shown to interact with estrogen receptor alpha and estrogen receptor beta

Safety and Hazards

Benzophenone dimethyl ketal may cause cancer and may cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed . It is also toxic to aquatic life and harmful to aquatic life with long-lasting effects . Fine dust dispersed in air may ignite, and dust can form an explosive mixture in air .

Relevant Papers There are several papers that discuss the chemistry of ketyl radicals, which includes Benzophenone dimethyl ketal . These papers highlight recent developments in the chemistry of ketyl radicals, different strategies for ketyl radical generation, their creative use in new synthetic protocols, strategies for the control of enantioselectivity, and detailed mechanisms where appropriate .

properties

IUPAC Name

[dimethoxy(phenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-16-15(17-2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRVXYOKUZSUDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)(C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176884
Record name 1,1'-(Dimethoxymethylene)bisbenzene
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Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzophenone dimethyl ketal

CAS RN

2235-01-0
Record name 1,1′-(Dimethoxymethylene)bis[benzene]
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Record name 1,1'-(Dimethoxymethylene)bisbenzene
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Record name 2235-01-0
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Record name 1,1'-(Dimethoxymethylene)bisbenzene
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Record name 1,1'-(dimethoxymethylene)bisbenzene
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Synthesis routes and methods

Procedure details

In a round bottom flask, (10 g) Benzophenone in 20 ml methanol was taken. 12 ml (2 equiv.) trimethyl orthoformate was added into the reaction mixture in a single lot and the reaction mixture was stirred at 25-30° C. 3-4 drop perchloric acid (HClO4 as a catalyst) was added and reflux it for 9 hr. After completion of the reaction, the reaction mass was dumped into water. Subsequently, the reaction mass was stirred for 15 min, filtered it and wash the solid mass with water to obtain white solid product.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
[Compound]
Name
HClO4
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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